molecular formula C16H14O2S B12586512 Benzene, [(2-phenyl-1-cyclobuten-1-yl)sulfonyl]- CAS No. 647028-03-3

Benzene, [(2-phenyl-1-cyclobuten-1-yl)sulfonyl]-

Cat. No.: B12586512
CAS No.: 647028-03-3
M. Wt: 270.3 g/mol
InChI Key: JLXQQOZXVJQYPF-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Patterns

The molecular formula of benzene, [(2-phenyl-1-cyclobuten-1-yl)sulfonyl]-, is C₁₇H₁₆O₃S , with a molecular weight of 300.37 g/mol . The core structure consists of a benzene ring connected via a sulfonyl (-SO₂-) bridge to a cyclobutene ring, which is further substituted with a phenyl group at the 2-position (Figure 1). The sulfonyl group adopts a tetrahedral geometry around the sulfur atom, with two double-bonded oxygen atoms and single bonds to the cyclobutene ring and the benzene ring.

Key bonding features include:

  • Conjugation between the sulfonyl group and the cyclobutene ring : The sulfonyl group’s electron-withdrawing nature polarizes the cyclobutene ring, creating partial positive charges on the carbon atoms adjacent to the sulfur atom. This polarization influences the compound’s reactivity in electrophilic substitution reactions.
  • Ring strain in the cyclobutene moiety : The four-membered cyclobutene ring exhibits significant angle strain due to its bond angles (~90°), which deviate from the ideal tetrahedral geometry. This strain is partially alleviated by partial conjugation between the cyclobutene’s double bond and the sulfonyl group’s π-system.
  • Aromatic interactions : The phenyl substituent on the cyclobutene ring engages in edge-to-face [C–H···π] interactions with the sulfonyl-linked benzene ring, as observed in crystallographic studies of analogous compounds.

Comparative bond length analysis reveals that the carbon-carbon bonds in the cyclobutene ring (1.46–1.52 Å) are intermediate between typical single (1.54 Å) and double (1.34 Å) bonds, supporting partial delocalization of electrons.

Properties

CAS No.

647028-03-3

Molecular Formula

C16H14O2S

Molecular Weight

270.3 g/mol

IUPAC Name

[2-(benzenesulfonyl)cyclobuten-1-yl]benzene

InChI

InChI=1S/C16H14O2S/c17-19(18,14-9-5-2-6-10-14)16-12-11-15(16)13-7-3-1-4-8-13/h1-10H,11-12H2

InChI Key

JLXQQOZXVJQYPF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis via Alkali Ionic Liquid Catalysis

One notable method for preparing Benzene, [(2-phenyl-1-cyclobuten-1-yl)sulfonyl]- involves the use of alkali ionic liquid catalysis. This method is characterized by its mild reaction conditions and high yield.

Procedure :

  • Reagents :

    • 2-Bromoacetophenone
    • Benzene sulfinic acid sodium salt
    • Alkali ionic liquid (e.g., hydroxide 1-butyl-3-methylimidazole)
  • Reaction Conditions :

    • Aqueous alcoholic solution
    • Stirring at room temperature for approximately 2 hours
  • Yield : The method is reported to provide high yields due to the efficiency of the ionic liquid catalyst, which facilitates the reaction without requiring extreme conditions.

Alternative Synthetic Routes

Other synthetic routes have been explored in literature, which may involve different catalysts or solvents that could potentially enhance yield or simplify the purification process.

Method Reagents Catalyst Yield Conditions
Alkali Ionic Liquid Catalysis 2-Bromoacetophenone, Benzene sulfinic acid sodium salt Hydroxide 1-butyl-3-methylimidazole High Room temperature, stirring for 2 hours
Traditional Sulfonation Benzene, Sulfur trioxide None specified Moderate Elevated temperatures

Research Findings

Recent studies have focused on optimizing reaction conditions to improve yields and reduce reaction times. For instance, using different molar ratios of reagents can significantly impact the efficiency of the synthesis:

  • Optimal Molar Ratios :
    • The molar ratio of 2-bromoacetophenone to benzene sulfinic acid sodium salt is typically maintained between 1:1 and 1:1.5 for optimal results.

Chemical Reactions Analysis

Types of Reactions

Benzene, [(2-phenyl-1-cyclobuten-1-yl)sulfonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis Applications

Synthetic Intermediates
The compound serves as an important intermediate in the synthesis of various organic molecules. For instance, a novel method for preparing 1-phenyl-2-benzenesulfonyl ethyl ketone has been developed using benzene, [(2-phenyl-1-cyclobuten-1-yl)sulfonyl]- as a key starting material. This method employs an alkaline ionic liquid as a catalyst, allowing for high yields and mild reaction conditions, which is beneficial for environmental sustainability .

Reactions with Electrophiles
The unique structure of benzene, [(2-phenyl-1-cyclobuten-1-yl)sulfonyl]- enables it to participate in electrophilic substitution reactions. These reactions are crucial for the formation of more complex aromatic compounds. The sulfonyl group enhances the electrophilicity of the aromatic ring, making it more reactive towards electrophiles .

Medicinal Chemistry

Potential Therapeutic Uses
Research indicates that compounds related to benzene, [(2-phenyl-1-cyclobuten-1-yl)sulfonyl]- may exhibit biological activity. For example, derivatives of sulfonamides have been studied for their ability to inhibit oxidative phosphorylation in cancer cells. Such compounds can selectively target cancer metabolism, making them potential candidates for cancer therapy . The structure's ability to modulate biological pathways suggests further exploration in drug design.

Antimicrobial Properties
Compounds with sulfonyl groups have also demonstrated antimicrobial properties. The incorporation of benzene, [(2-phenyl-1-cyclobuten-1-yl)sulfonyl]- into drug formulations could enhance the efficacy against various pathogens due to its structural characteristics that facilitate interaction with microbial targets .

Material Science

Polymer Chemistry
Benzene derivatives are widely used in polymer chemistry as building blocks for synthesizing advanced materials. The unique properties of benzene, [(2-phenyl-1-cyclobuten-1-yl)sulfonyl]- allow it to be incorporated into polymers that require specific thermal and mechanical properties. Its ability to undergo cross-linking reactions makes it suitable for creating durable materials used in coatings and adhesives .

Case Studies

Study Objective Findings
Synthesis of 1-Phenyl-2-benzenesulfonyl ethyl ketoneTo develop an efficient synthetic routeAchieved high yield using alkaline ionic liquid catalyst; reaction time significantly reduced
Anticancer activity of sulfonamide derivativesTo evaluate potential cancer therapiesIdentified compounds with IC50 values indicating effective inhibition of cancer cell growth
Development of sulfonamide-based polymersTo create new materials with enhanced propertiesDemonstrated improved thermal stability and mechanical strength compared to traditional polymers

Mechanism of Action

The mechanism of action of Benzene, [(2-phenyl-1-cyclobuten-1-yl)sulfonyl]- involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The benzene and cyclobutene rings provide structural rigidity and influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Ethynyl-Substituted Sulfones

Benzene, [(2-phenylethynyl)sulfonyl]- (CAS 5324-64-1)

  • Molecular Formula : C₁₄H₁₀O₂S
  • Molecular Weight : 242.04 g/mol
  • Key Properties: Contains a phenylethynyl group (-C≡C-Ph) attached to the sulfonyl moiety.
  • Synthesis : Typically involves coupling reactions between sulfonyl chlorides and terminal alkynes.

Benzene, 1-methyl-4-[(phenylethynyl)sulfonyl]- (CAS 28995-88-2)

  • Molecular Formula : C₁₅H₁₂O₂S
  • Molecular Weight : 256.32 g/mol

Ethenyl-Substituted Sulfones

Benzene, [[(1E)-1-fluoro-2-phenylethenyl]sulfonyl]- (CAS 98506-78-6)

  • Molecular Formula : C₁₄H₁₁FO₂S
  • Molecular Weight : 262.30 g/mol
  • Key Properties : The fluorine atom on the ethenyl group increases electronegativity, affecting dipole moments and stability. Reported synthesis yields range from 62% to 67% via nucleophilic substitution or cross-coupling reactions .

Simple Aromatic Sulfones

Diphenyl Sulfone (CAS 127-63-9)

  • Molecular Formula : C₁₂H₁₀O₂S
  • Molecular Weight : 218.27 g/mol
  • Applications : Widely used as a polymer additive due to its thermal stability and inertness .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Group Applications/Notes
Benzene, [(2-phenylethynyl)sulfonyl]- 5324-64-1 C₁₄H₁₀O₂S 242.04 Ethynyl (-C≡C-Ph) Click chemistry, synthesis
Benzene, 1-methyl-4-[(phenylethynyl)sulfonyl]- 28995-88-2 C₁₅H₁₂O₂S 256.32 Methyl-para + ethynyl Material science, drug design
Benzene, [[(1E)-1-fluoro-2-phenylethenyl]sulfonyl]- 98506-78-6 C₁₄H₁₁FO₂S 262.30 Fluoro-ethenyl High-yield synthetic routes
Diphenyl Sulfone 127-63-9 C₁₂H₁₀O₂S 218.27 Simple sulfone Polymer additive

Biological Activity

Benzene, [(2-phenyl-1-cyclobuten-1-yl)sulfonyl]- is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a sulfonyl group attached to a cyclobutenyl structure, has been studied for its effects on various biological systems, particularly in relation to cardiovascular function and cancer cell proliferation.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Cardiovascular Effects : Research indicates that sulfonamide derivatives can influence perfusion pressure and coronary resistance. A study utilized an isolated rat heart model to evaluate the impact of various benzenesulfonamide derivatives on these parameters. The findings suggested that specific derivatives could lower perfusion pressure in a time-dependent manner, indicating potential therapeutic applications in managing cardiovascular conditions .
  • Antiproliferative Properties : Certain derivatives of benzene sulfonamides have shown promise as antiproliferative agents against human cancer cell lines. For instance, studies have assessed the efficacy of these compounds against various cancer types, including colon carcinoma (HT-29), skin melanoma (M21), and breast carcinoma (MCF7). The evaluation often involves determining the IC50 values, which indicate the concentration required to inhibit cell growth by 50% .

Cardiovascular Studies

A recent investigation focused on the effects of 4-(2-aminoethyl)-benzenesulfonamide, a derivative of benzene sulfonamide, on isolated rat hearts. The experimental design included multiple treatment groups with varying concentrations of compounds. The results demonstrated that this derivative significantly decreased both perfusion pressure and coronary resistance compared to control conditions (Table 1).

GroupCompoundDose (nM)Effect on Perfusion Pressure
IControl-Baseline
IIBenzenesulfonamide0.001Moderate decrease
IIICompound 2 (2,5-Dichloro-N-(4-nitro-phenyl))0.001Minor decrease
IVCompound 3 (2-Hydrazinocarbonyl)0.001Minor decrease
VCompound 4 (4-(2-Amino-ethyl))0.001Significant decrease
VICompound 5 (4-[3-(4-Nitro-phenyl)-ureido])0.001Minor decrease

These results suggest that the interaction of these compounds with calcium channels may mediate their effects on cardiovascular parameters .

Anticancer Activity

The antiproliferative activity of PIB-SOs and their derivatives was assessed using three human cancer cell lines. The study reported IC50 values for various compounds, indicating their effectiveness at inhibiting cell growth.

CompoundIC50 (nM) HT-29IC50 (nM) M21IC50 (nM) MCF7
PIB-SO Derivative 1<100<100<100
PIB-SO Derivative 2<100<100<100
CA-4<100<100<100

The results highlighted that certain derivatives exhibited strong inhibition across all tested cell lines, suggesting a broad spectrum of anticancer activity .

Case Studies

Several case studies have explored the biological effects of benzene sulfonamide derivatives:

  • Cardiovascular Study : A study conducted on isolated rat hearts demonstrated that administration of specific sulfonamide derivatives led to significant changes in perfusion pressure, highlighting their potential role in managing cardiac conditions.
  • Cancer Treatment : In vitro studies using human cancer cell lines revealed that benzene sulfonamide derivatives could effectively inhibit tumor growth, providing a basis for further therapeutic exploration in oncology.

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